(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Description
(Z)-2-((2-(3-Methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic benzofuran derivative characterized by a Z-configured benzylidene group at position 2 of the benzofuran core, a ketone at position 3, and an acetamide-linked ethoxy substituent at position 4. The compound’s structure combines a rigid benzofuran scaffold with a 3-methyl-substituted benzylidene moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-3-2-4-12(7-11)8-16-18(21)14-6-5-13(9-15(14)23-16)22-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXUTSTWZUCIEJ-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C21H14O5
- Molecular Weight : 346.3 g/mol
- IUPAC Name : (Z)-2-[(3-methylphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate
Research indicates that compounds similar to this compound may exhibit various biological activities due to their structural features. The following mechanisms have been noted:
- Antioxidant Activity : Compounds with benzofuran structures often demonstrate antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is linked to inflammation and gout.
- Antifungal Activity : Certain derivatives have shown promise against fungal pathogens by disrupting cellular antioxidation systems.
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antioxidant | Moderate | |
| Enzyme Inhibition | Significant (XO Inhibitor) | |
| Antifungal | Effective against Candida species |
Case Studies
- Antioxidant Studies : In a study examining the antioxidant properties of benzofuran derivatives, (Z)-2-(3-methylbenzylidene)-3-oxo derivatives exhibited significant free radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases.
- Enzyme Inhibition Research : A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and tested for xanthine oxidase inhibition. The introduction of specific functional groups increased inhibitory activity, demonstrating the importance of structural modifications in enhancing biological efficacy .
- Antifungal Activity Assessment : Research on redox-active benzaldehydes indicated that certain derivatives could disrupt cellular antioxidation in fungi, leading to increased susceptibility to treatment. This study highlights the potential of (Z)-2-(3-methylbenzylidene)-3-oxo derivatives in antifungal drug development .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared to structurally related benzofuran derivatives with variations in the benzylidene substituent and terminal functional groups.
Table 1: Structural and Physicochemical Comparison
*XLogP3 values are estimated for compounds lacking explicit data.
Impact of Benzylidene Substituents
- 3-Fluorophenyl () : Fluorine’s electronegativity may improve dipole interactions with biological targets but reduce solubility compared to methyl .
- 3,4-Dimethoxyphenyl () : Methoxy groups increase hydrophilicity (XLogP3 ~2.8) and hydrogen-bond acceptor count, which may improve aqueous solubility but reduce blood-brain barrier penetration .
- 4-tert-Butylphenyl () : The bulky tert-butyl group significantly increases lipophilicity (XLogP3 5.2), favoring lipid bilayer penetration but risking poor water solubility .
- Heterocyclic substituents (Thiophene/Furan; –9): Thiophene’s sulfur atom may alter metabolic pathways (e.g., oxidation), while furan’s oxygen enhances polarity.
Terminal Functional Group Modifications
- Acetamide (Target Compound) : The amide group offers metabolic stability (resistance to esterase-mediated hydrolysis) and hydrogen-bonding capacity, which may enhance target affinity compared to esters .
- Methyl/Benzyl Esters (–9) : Esters are more prone to hydrolysis but may improve prodrug activation or tissue distribution. Benzyl esters (e.g., –9) add steric bulk, further modulating lipophilicity .
Pharmacological Implications
Benzofuran derivatives are explored for antimicrobial, anticancer, and anti-inflammatory activities. The target compound’s acetamide group and 3-methylbenzylidene substituent position it as a candidate for optimizing metabolic stability and target binding. In contrast, fluorinated or heterocyclic analogs (–9) may prioritize specific electronic or steric interactions with enzymes or receptors .
Q & A
Q. What are the key synthetic strategies for (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acidic or basic conditions .
- Step 2 : Introduction of the 3-methylbenzylidene group via Knoevenagel condensation, requiring precise temperature control (60–80°C) and catalysts like piperidine .
- Step 3 : Functionalization at the 6-position with an acetamide group via nucleophilic substitution or coupling reactions, often using DMF as a solvent .
- Purification : Chromatography or recrystallization is critical to isolate the Z-isomer and achieve >95% purity .
Table 1 : Common Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | H2SO4, 80°C | 65–70 | 90 | |
| Knoevenagel | Piperidine, EtOH, 70°C | 75–80 | 92 | |
| Acetamide coupling | DMF, K2CO3, RT | 60–65 | 95 |
Q. How is the stereochemistry (Z-configuration) confirmed in this compound?
- NMR Spectroscopy : The coupling constant (J) between the benzylidene proton and adjacent carbonyl group in -NMR (typically 10–12 Hz) confirms the Z-configuration .
- X-ray Crystallography : Provides unambiguous evidence of spatial arrangement .
- Computational Methods : DFT calculations predict stability differences between Z/E isomers, aligning with experimental data .
Q. What analytical techniques are used to characterize this compound?
- HPLC-MS : Validates molecular weight (e.g., m/z 379.1 for [M+H]+) and purity .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N-H bend at 1550 cm⁻¹) .
- UV-Vis : λmax ~280–320 nm indicates π→π* transitions in the benzofuran and benzylidene moieties .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar benzofuran derivatives be resolved?
Discrepancies often arise from substituent effects (e.g., methoxy vs. methyl groups) or stereochemistry. For example:
- Anticancer Activity : The 3-methylbenzylidene group in the Z-isomer enhances cytotoxicity (IC50 = 8.2 µM in MCF-7 cells) compared to E-isomers (IC50 > 50 µM) .
- Antimicrobial Activity : Fluorine substitution (as in ’s analog) increases Gram-negative inhibition but reduces solubility, complicating dose-response interpretations .
Table 2 : Substituent Effects on Bioactivity
| Substituent | Bioactivity (IC50, µM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 3-Methyl (Z) | 8.2 (MCF-7) | 0.12 | |
| 3-Fluoro (Z) | 12.5 (HeLa) | 0.08 | |
| 3-Methoxy (Z) | 25.1 (A549) | 0.35 |
Methodological Recommendation : Use isosteric replacements (e.g., -CH3 vs. -CF3) to isolate electronic vs. steric effects .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Solvent Selection : Ethanol or DCM improves solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) accelerate Knoevenagel condensation by 30% compared to piperidine .
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours for cyclization steps .
Q. How do structural modifications influence pharmacokinetic properties?
- LogP Adjustments : Adding polar groups (e.g., -OH or -COOCH3) lowers LogP from 3.2 to 2.1, improving aqueous solubility but reducing membrane permeability .
- Metabolic Stability : Ester analogs (e.g., ) show rapid hydrolysis in plasma (t1/2 = 15 min), whereas acetamide derivatives (this compound) exhibit longer t1/2 (120 min) .
Q. What in silico methods predict target binding modes?
- Molecular Docking : The benzofuran core fits into hydrophobic pockets of COX-2 (PDB: 5KIR) with a docking score of -9.2 kcal/mol .
- MD Simulations : 100-ns simulations reveal stable H-bonds between the acetamide group and Ser530 of COX-2, explaining anti-inflammatory potential .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?
- Key Factors :
Purity Issues : Impurities >5% (e.g., E-isomer contamination) can mask activity .
Assay Conditions : Viability assays using MTT vs. resazurin may yield differing IC50 values due to redox interference .
- Resolution : Validate purity via HPLC and standardize assays across studies .
Q. How can SAR studies resolve discrepancies in antimicrobial activity?
- Case Study : ’s thiophene-substituted analog shows broad-spectrum activity (MIC = 4 µg/mL for S. aureus), while ’s fluoro analog is inactive. This suggests electron-withdrawing groups at the benzylidene position may hinder membrane penetration .
- Recommendation : Synthesize hybrid analogs (e.g., 3-methyl + thiophene) to balance electronic and lipophilic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
